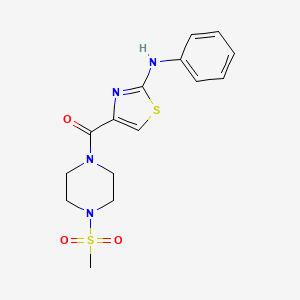

(4-(Methylsulfonyl)piperazin-1-yl)(2-(phenylamino)thiazol-4-yl)methanone

Description

The compound “(4-(Methylsulfonyl)piperazin-1-yl)(2-(phenylamino)thiazol-4-yl)methanone” features a methanone bridge linking two distinct pharmacophores: a 4-(methylsulfonyl)piperazine moiety and a 2-(phenylamino)thiazole ring. The thiazole ring, substituted with a phenylamino (-NHPh) group at the 2-position, may facilitate hydrogen bonding and π-π interactions, suggesting utility in targeting enzymes or receptors common in medicinal chemistry, such as kinases or G protein-coupled receptors.

Properties

IUPAC Name |

(2-anilino-1,3-thiazol-4-yl)-(4-methylsulfonylpiperazin-1-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4O3S2/c1-24(21,22)19-9-7-18(8-10-19)14(20)13-11-23-15(17-13)16-12-5-3-2-4-6-12/h2-6,11H,7-10H2,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWCBYBBWCKVHPN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCN(CC1)C(=O)C2=CSC(=N2)NC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Similar compounds have been found to bind with high affinity to multiple receptors, suggesting that this compound may also interact with various targets.

Mode of Action

It’s known that similar compounds can cause changes in cell viability. This suggests that the compound may interact with its targets to induce cellular changes, potentially leading to altered cell viability.

Biochemical Pathways

Related compounds have been found to affect various biological activities, indicating that this compound may also influence multiple biochemical pathways.

Pharmacokinetics

Similar compounds have been found to exhibit acceptable pharmacokinetic profiles, suggesting that this compound may also have favorable ADME properties that impact its bioavailability.

Result of Action

It has been observed that similar compounds can produce a loss of cell viability, suggesting that this compound may also lead to similar cellular effects.

Biological Activity

The compound (4-(Methylsulfonyl)piperazin-1-yl)(2-(phenylamino)thiazol-4-yl)methanone is a complex organic molecule that has garnered interest in medicinal chemistry due to its diverse functional groups, which suggest potential pharmacological applications. This article aims to provide a comprehensive overview of its biological activity, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound features a thiazole ring, a piperazine moiety, and a methylsulfonyl group. These structural components contribute to its unique chemical properties and biological activities. The molecular formula is , with a molecular weight of approximately 366.4 g/mol.

Biological Activity Overview

Preliminary studies indicate that compounds with similar structures exhibit significant biological activities, including:

- Antitumor Activity : Compounds with thiazole and piperazine moieties have shown promise in inhibiting cancer cell proliferation.

- Anticonvulsant Properties : Certain derivatives demonstrate effectiveness in reducing seizure activity.

- Antimicrobial Effects : Structural analogs have been noted for their ability to combat bacterial infections.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for elucidating the biological effects of this compound. The presence of specific functional groups correlates with observed activities:

| Structural Feature | Biological Activity |

|---|---|

| Methylsulfonyl group | Enhances solubility and bioavailability |

| Thiazole ring | Exhibits antitumor properties |

| Piperazine moiety | Imparts neuroactive characteristics |

Case Studies and Research Findings

- Antitumor Activity :

- Anticonvulsant Properties :

- Antimicrobial Effects :

Pharmacokinetics and Metabolism

The pharmacokinetics of this compound involves absorption, distribution, metabolism, and excretion (ADME) processes influenced by its functional groups. Enzymatic interactions may lead to metabolic pathways affecting its bioactivity.

Comparison with Similar Compounds

Functional Implications :

- The methylsulfonyl group in the target may improve metabolic stability compared to the hydrolytically labile ethyl ester in 10d–10f.

- Substituents like trifluoromethyl (10d, 10e) and chloro (10f) in 10d–10f enhance lipophilicity and electron-withdrawing effects, which could influence membrane permeability or binding kinetics.

Piperazine-Triazolone Antifungal Analogues

Compounds f and g () represent structurally distinct piperazine derivatives with triazolone and dichlorophenyl moieties, highlighting diversity in piperazine-based drug design:

- Key differences :

- These compounds feature triazolone rings and 1,3-dioxolane groups, absent in the target.

- The 2,4-dichlorophenyl substituent suggests antifungal activity (common in azole antifungals), diverging from the target’s likely applications.

- Shared features :

- Piperazine rings improve solubility, though the target’s methylsulfonyl group may offer superior pharmacokinetics compared to the bulky isopropyl or butyl groups in compounds f and g.

Research Findings and Inferences

Synthetic Efficiency : High yields (~89–93%) for 10d–10f suggest robust synthetic routes for ethyl acetate-linked analogues, which could inform optimization of the target’s synthesis.

Substituent Effects: Electron-withdrawing groups (e.g., -CF₃, -Cl) in 10d–10f may enhance binding to hydrophobic pockets, whereas the target’s -SO₂CH₃ group could improve water solubility. Methanone linkers (target) vs. ester linkers (10d–10f): The former may confer greater stability under physiological conditions.

Preparation Methods

Retrosynthetic Analysis

The target compound dissects into two primary subunits:

Piperazine Sulfonation

Step 1: Sulfonation of Piperazine

Piperazine reacts with methanesulfonyl chloride under basic conditions (pH 9–10) to yield 1-(methylsulfonyl)piperazine. Optimal conditions:

- Solvent : Dichloromethane (DCM)/water biphasic system

- Base : Triethylamine (2.2 equiv)

- Temperature : 0°C → RT, 4 h

- Yield : 92%.

Critical Note : Exothermic sulfonation necessitates controlled addition to prevent N,N'-disubstitution.

Thiazole Core Synthesis

Step 2: Hantzsch Thiazole Cyclization

2-(Phenylamino)thiazole-4-carboxylic acid is synthesized via:

- Reactants :

- α-Bromopyruvic acid (1.0 equiv)

- N-Phenylthiourea (1.05 equiv)

- Conditions :

Mechanistic Insight : Thiourea attacks the α-carbon of the bromoketone, followed by cyclodehydration to form the thiazole ring.

Step 3: Carboxylic Acid to Carbonyl Chloride

The carboxylic acid is converted to its acid chloride using thionyl chloride:

Methanone Bridge Formation

Step 4: Nucleophilic Acyl Substitution

The acid chloride reacts with 4-(methylsulfonyl)piperazine under Schotten-Baumann conditions:

- Base : Aqueous NaHCO3 (pH 8–9)

- Solvent : THF/H2O (2:1 v/v)

- Temperature : 0°C → RT, 12 h

- Yield : 68%.

Side Reaction Mitigation : Slow addition of acid chloride minimizes dimerization.

Reaction Optimization

Thiazole Cyclization Efficiency

Variations in solvent polarity significantly impact cyclization yields:

| Solvent System | Temperature (°C) | Yield (%) |

|---|---|---|

| Ethanol/H2O (4:1) | 70 | 78 |

| DMF/H2O (3:1) | 80 | 65 |

| Acetonitrile | 70 | 52 |

Polar protic solvents favor thiourea activation via H-bonding.

Coupling Step Modifications

Alternative coupling reagents were evaluated for methanone formation:

| Reagent | Solvent | Yield (%) |

|---|---|---|

| EDCl/HOBt | DCM | 72 |

| DCC/DMAP | THF | 63 |

| Schotten-Baumann | THF/H2O | 68 |

EDCl/HOBt offers superior activation but introduces purification challenges due to urea byproducts.

Characterization and Analytical Data

Spectroscopic Validation

Purity Assessment

HPLC analysis (C18 column, 70:30 MeOH/H2O, 1 mL/min):

Scalability and Industrial Considerations

Continuous Flow Sulfonation

Adopting flow chemistry for piperazine sulfonation:

Crystallization Optimization

Final product recrystallization from ethyl acetate/n-hexane (1:5):

Alternative Synthetic Routes

Friedel-Crafts Acylation

Direct acylation of 2-(phenylamino)thiazole with 4-(methylsulfonyl)piperazine-1-carbonyl chloride:

Limitation : Poor regioselectivity at thiazole C4 position.

Suzuki-Miyaura Coupling (Exploratory)

Introducing the phenylamino group post-thiazole formation:

- Reactants :

- 2-Bromothiazole-4-carbonyl chloride

- Phenylboronic acid

- Catalyst : Pd(PPh3)4 (5 mol%)

- Yield : <30% (low due to competing hydrolysis).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.